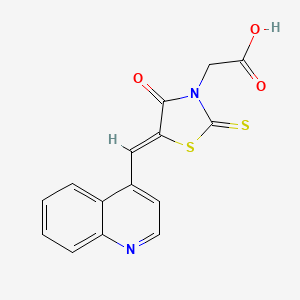![molecular formula C24H25F2N5OS B2878595 N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1030087-42-3](/img/structure/B2878595.png)
N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H25F2N5OS and its molecular weight is 469.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial, Antifungal, and Anthelmintic Activities
Research has indicated that derivatives similar to N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide exhibit significant antibacterial, antifungal, and anthelmintic activities. A study by Khan et al. (2019) synthesized and characterized benzyl and sulfonyl derivatives, showing potential as antibacterial, antifungal, anthelmintic, and fingerprint agents due to their molecular docking to target proteins and similarity in binding poses to standards. This suggests that modifications of the compound could yield useful agents in these areas Khan et al., 2019.
Synthesis and Production
Guillaume et al. (2003) described a practical synthesis process for a closely related compound, N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, highlighting efficient steps from bench synthesis to pilot production. This research provides insight into the synthesis challenges and solutions for compounds within this chemical class, indicating the feasibility of large-scale production Guillaume et al., 2003.
Radioligand and PET Imaging
Another application is in the development of radioligands for positron emission tomography (PET) imaging. Mey et al. (2005) synthesized and evaluated a compound, [11C]R116301, as a potential PET ligand for investigating central neurokinin(1) (NK1) receptors. This compound showed promise for visualizing NK1 receptors in vivo, suggesting that similar compounds could be utilized in neuroimaging to study brain receptors Mey et al., 2005.
Alzheimer's Disease Research
Research into Alzheimer's disease has also benefited from compounds in this class. Umar et al. (2019) reported on the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors, highlighting the potential for therapeutic development in neurodegenerative diseases Umar et al., 2019.
Antimicrobial Activity
Bondock et al. (2008) synthesized novel heterocycles incorporating antipyrine moiety and evaluated their antimicrobial activities, providing another avenue for the application of such compounds in combating microbial infections Bondock et al., 2008.
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N5OS/c1-16-4-3-5-21(17(16)2)30-10-12-31(13-11-30)23-24(28-9-8-27-23)33-15-22(32)29-20-14-18(25)6-7-19(20)26/h3-9,14H,10-13,15H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISJHENBSSSRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2878512.png)
![3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B2878513.png)
![1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2878515.png)

![2-Fluoro-N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B2878521.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2878522.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2878523.png)
![2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2878527.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2878528.png)

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)

![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2878534.png)
